molecular formula C11H10N2O4 B15045795 (2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide

(2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide

Cat. No.: B15045795
M. Wt: 234.21 g/mol
InChI Key: GKPJFZOJASVXFY-ACCUITESSA-N
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Description

(2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide is a chemical compound with a complex structure that includes a chromene ring, a hydroxyimino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the chromene ring followed by the introduction of the hydroxyimino and carboxamide groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

(2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The chromene ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid: A compound with a similar structure but different functional groups.

    2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides: Compounds with similar hydroxyimino and carboxamide groups but different core structures.

Uniqueness

(2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide is unique due to its specific combination of functional groups and the chromene ring structure. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

(2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide

InChI

InChI=1S/C11H10N2O4/c1-16-7-2-3-9-6(4-7)5-8(10(12)14)11(13-15)17-9/h2-5,15H,1H3,(H2,12,14)/b13-11+

InChI Key

GKPJFZOJASVXFY-ACCUITESSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)O/C(=N/O)/C(=C2)C(=O)N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NO)C(=C2)C(=O)N

Origin of Product

United States

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